6-Bromo-4-fluoro-1h-indole-3-carbaldehyde

Catalog No.
S12560596
CAS No.
1227564-14-8
M.F
C9H5BrFNO
M. Wt
242.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-fluoro-1h-indole-3-carbaldehyde

CAS Number

1227564-14-8

Product Name

6-Bromo-4-fluoro-1h-indole-3-carbaldehyde

IUPAC Name

6-bromo-4-fluoro-1H-indole-3-carbaldehyde

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

InChI

InChI=1S/C9H5BrFNO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H

InChI Key

KXKXKMOCSYNYSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C=O)F)Br

6-Bromo-4-fluoro-1H-indole-3-carbaldehyde is a significant derivative of indole, characterized by the presence of bromine at the 6th position, fluorine at the 4th position, and an aldehyde group at the 3rd position of the indole ring. This compound has the molecular formula C₉H₅BrFNO and a molecular weight of approximately 242.05 g/mol. The unique substitutions on the indole ring impart distinctive chemical properties that make it valuable in various fields, particularly in organic synthesis and pharmaceutical research .

The reactivity of 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde is influenced by its functional groups. The aldehyde group is reactive towards nucleophiles, allowing for various addition reactions. Furthermore, the presence of bromine and fluorine can facilitate electrophilic aromatic substitution reactions. Typical reactions include:

  • Nucleophilic Addition: The aldehyde can react with nucleophiles to form alcohols or other derivatives.
  • Electrophilic Substitution: The bromine and fluorine substituents can direct electrophiles to specific positions on the indole ring.
  • Condensation Reactions: It can participate in condensation reactions to form more complex molecules .

Research indicates that 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde exhibits various biological activities. Indole derivatives are known for their roles in cell signaling and enzyme inhibition. Specifically, this compound has been investigated for potential therapeutic effects, including:

  • Anticancer Activity: Some studies suggest that it may inhibit cancer cell proliferation.
  • Antiviral Properties: It shows promise in inhibiting viral replication.
  • Antimicrobial Effects: The compound may possess activity against certain bacterial strains .

The synthesis of 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials: Use of a brominated and fluorinated precursor.
  • Fischer Indole Synthesis: Reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to form the indole structure.
  • Functional Group Transformations: Subsequent reactions to introduce the aldehyde group at the 3rd position.

Industrial methods may optimize these laboratory-scale syntheses using continuous flow reactors and specific catalysts to enhance yield and efficiency .

6-Bromo-4-fluoro-1H-indole-3-carbaldehyde has several applications across different fields:

  • Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Research: Investigated for developing new drugs due to its biological activity.
  • Material Science: Used in creating new materials with specific properties in the pharmaceutical and agrochemical industries .

The interaction studies of 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde focus on its binding affinity with various biological targets such as enzymes and receptors. The unique presence of bromine and fluorine enhances its binding properties, potentially leading to increased potency in biological effects. These interactions can influence cellular pathways, making it a valuable compound for further pharmacological exploration .

Several compounds share structural similarities with 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde, highlighting its uniqueness:

Compound NameSimilarity IndexKey Features
6-Bromo-1H-indazole-4-carboxaldehyde0.89Different ring structure with carboxaldehyde
4-Fluoro-1H-indole-3-carbaldehyde0.87Lacks bromine substitution
5-Bromo-1H-indole-3-carbaldehyde0.87Bromine at a different position
6-Bromo-5-fluoro-1H-indole-3-carbaldehyde0.84Fluorine at a different position
5-Methyl-1H-indole-3-carbaldehyde0.80Methyl instead of halogens

The uniqueness of 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde lies in its simultaneous halogen substitutions (bromine and fluorine) on the indole ring, which enhances its electronic properties and reactivity compared to other similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.95385 g/mol

Monoisotopic Mass

240.95385 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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